Cas no 1808068-41-8 (rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine)

Rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine is a chiral cyclopropylamine derivative featuring a 2-chloro-6-fluorophenyl substituent. This compound is of significant interest in pharmaceutical and agrochemical research due to its stereospecific configuration, which can influence biological activity and receptor binding. The cyclopropane ring imparts structural rigidity, while the chloro-fluoro substitution pattern on the phenyl group enhances electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules. Its high enantiomeric purity ensures reproducibility in applications such as asymmetric synthesis and drug development. The compound's stability and well-defined stereochemistry make it suitable for use in mechanistic studies and structure-activity relationship investigations.
rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine structure
1808068-41-8 structure
商品名:rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine
CAS番号:1808068-41-8
MF:C9H9ClFN
メガワット:185.625864744186
CID:5703978
PubChem ID:39237823

rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1808068-41-8
    • (1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine
    • EN300-196986
    • 1820574-10-4
    • starbld0005130
    • rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine
    • AKOS026741636
    • Cyclopropanamine, 2-(2-chloro-6-fluorophenyl)-, (1R,2S)-rel-
    • インチ: 1S/C9H9ClFN/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2/t5-,8-/m1/s1
    • InChIKey: OVXAANIGKVZHMA-SVGQVSJJSA-N
    • ほほえんだ: ClC1C=CC=C(C=1[C@@H]1C[C@H]1N)F

計算された属性

  • せいみつぶんしりょう: 185.0407551g/mol
  • どういたいしつりょう: 185.0407551g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • 密度みつど: 1.315±0.06 g/cm3(Predicted)
  • ふってん: 211.7±40.0 °C(Predicted)
  • 酸性度係数(pKa): 8.05±0.20(Predicted)

rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-196986-5.0g
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine
1808068-41-8
5g
$2566.0 2023-05-26
Enamine
EN300-196986-2.5g
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine
1808068-41-8
2.5g
$1735.0 2023-09-16
Enamine
EN300-196986-0.1g
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine
1808068-41-8
0.1g
$779.0 2023-09-16
Enamine
EN300-196986-1g
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine
1808068-41-8
1g
$884.0 2023-09-16
Enamine
EN300-196986-1.0g
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine
1808068-41-8
1g
$884.0 2023-05-26
Enamine
EN300-196986-0.05g
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine
1808068-41-8
0.05g
$744.0 2023-09-16
Enamine
EN300-196986-0.25g
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine
1808068-41-8
0.25g
$814.0 2023-09-16
Enamine
EN300-196986-0.5g
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine
1808068-41-8
0.5g
$849.0 2023-09-16
Enamine
EN300-196986-10.0g
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine
1808068-41-8
10g
$3807.0 2023-05-26
Enamine
EN300-196986-10g
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine
1808068-41-8
10g
$3807.0 2023-09-16

rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine 関連文献

rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amineに関する追加情報

Research Brief on rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine (CAS: 1808068-41-8)

The compound rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine (CAS: 1808068-41-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclopropylamine derivative is being investigated for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and as a building block for novel drug candidates. Recent studies have focused on its synthesis, pharmacological properties, and potential as a key intermediate in the development of central nervous system (CNS) targeting agents.

A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine with improved yield and enantiomeric purity. The researchers employed a stereoselective cyclopropanation strategy followed by enzymatic resolution to achieve >99% ee. This advancement is particularly significant as it addresses previous challenges in large-scale production of this compound while maintaining the stringent purity requirements for pharmaceutical applications.

Pharmacological characterization studies have revealed that this compound exhibits notable binding affinity to several neurotransmitter receptors, including serotonin and dopamine receptors. In vitro assays demonstrated its potential as a modulator of monoaminergic systems, with IC50 values in the low micromolar range. These findings were further supported by molecular docking studies that identified key interactions between the compound and receptor binding sites, providing structural insights for future drug design efforts.

Recent preclinical investigations have explored the therapeutic potential of derivatives based on the rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine scaffold. A 2024 study in ACS Chemical Neuroscience reported promising results in animal models of depression and anxiety, showing improved efficacy compared to existing treatments. The unique conformational restriction imposed by the cyclopropyl ring appears to contribute to enhanced blood-brain barrier penetration and metabolic stability, addressing two major challenges in CNS drug development.

From a safety perspective, preliminary toxicological assessments indicate a favorable profile for this compound class. Studies conducted under Good Laboratory Practice (GLP) conditions showed no significant cytotoxicity in human hepatocyte assays at therapeutic concentrations, and in vivo studies demonstrated acceptable pharmacokinetic parameters with a half-life suitable for once-daily dosing regimens.

The pharmaceutical industry has shown growing interest in this compound, with several companies filing patents for novel derivatives and formulations in 2023-2024. These intellectual property developments suggest that rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine may serve as a valuable scaffold for next-generation neuropsychiatric medications. Current research efforts are focusing on structure-activity relationship studies to optimize both potency and selectivity while minimizing off-target effects.

In conclusion, rel-(1R,2S)-2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine represents a promising chemical entity with multiple potential therapeutic applications. The recent advancements in its synthesis, coupled with emerging pharmacological data, position this compound as an important subject for continued investigation in drug discovery programs targeting CNS disorders. Future research directions likely include clinical translation of lead compounds derived from this scaffold and further exploration of its mechanism of action at the molecular level.

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